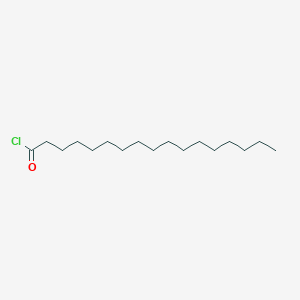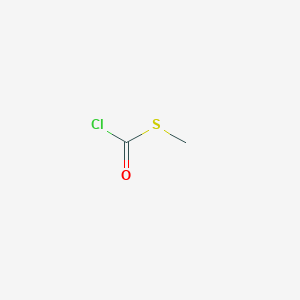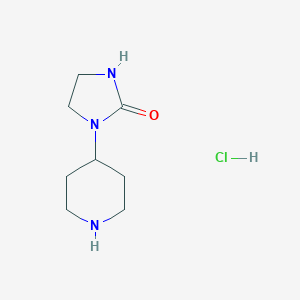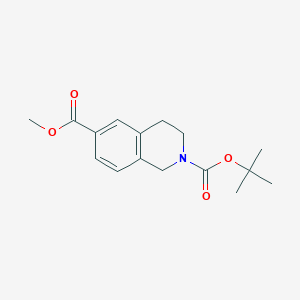
Diethyl 2,6-pyridinedicarboxylate
概要
説明
Diethyl 2,6-pyridinedicarboxylate is a chemical compound that is related to pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of two ester groups attached to the pyridine ring at the 2 and 6 positions. This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and has been utilized in different chemical reactions due to its reactivity and functional groups.
Synthesis Analysis
The synthesis of diethyl 2,6-pyridinedicarboxylate derivatives has been explored in several studies. For instance, diethyl 3,5-pyridinedicarboxylate 1,4-dihydro-2,6-dimethyl-diethyl was synthesized from a β-diketo compound, formaldehyde, and amine using an amine salt as a phase transfer catalyst, achieving a high yield and purity . Additionally, the synthesis of functionalized 2-pyrrolidinones involved the use of acetylenedicarboxylate, which is closely related to diethyl 2,6-pyridinedicarboxylate, in domino reactions with arylamines and ethyl glyoxylate .
Molecular Structure Analysis
The molecular structure of diethyl 2,6-pyridinedicarboxylate derivatives has been elucidated through various techniques, including X-ray crystallography. For example, the crystal structure of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, a related compound, was determined, revealing orthogonal columns of stacked molecules and an intramolecular hydrogen bond between the enamine nitrogen and carbonyl oxygen . Similarly, the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate showed intermolecular and intramolecular C—H⋯O hydrogen bonds, with the thieno[2,3-b]pyridine moiety being planar .
Chemical Reactions Analysis
Diethyl 2,6-pyridinedicarboxylate and its derivatives participate in various chemical reactions. For instance, the hydrolysis of compounds obtained from reactions of diethyl acetylenedicarboxylate with amines resulted in pyruvic acid, carbon dioxide, and the corresponding amines . The three-component condensation of diethyl 2,4,6-trioxoheptanedicarboxylate with salicylaldehydes and ammonium acetate led to the formation of tricyclic products, demonstrating the reactivity of diethyl dicarboxylate derivatives in multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 2,6-pyridinedicarboxylate derivatives are influenced by their molecular structure. The presence of ester groups and the pyridine ring contributes to their solubility, reactivity, and potential for forming hydrogen bonds, as evidenced by the crystal structures and Hirshfeld surface analysis of related compounds . The regioselectivity and efficiency of these compounds in catalyzing the synthesis of other heterocyclic compounds, such as 1,5-benzodiazepines, also highlight their chemical properties .
科学的研究の応用
1. Organic Synthesis and Biological Activity
Diethyl 2,6-pyridinedicarboxylate is a significant organic intermediate in the fields of dye, medicine, and pesticide production. It exhibits notable biological activity, with its demand increasing significantly since the 1980s due to the development of efficient imidazolinone herbicides. This compound's synthesis involves several stages, including the use of diethyl oxalate and ethyl chloroacetate as raw materials, and sodium ethoxide as a catalyst (Hunsheng & Heng, 2014).
2. Enzymatic Synthesis for Bio-based Alternatives
Diethyl 2,6-pyridinedicarboxylate plays a crucial role in the enzymatic synthesis of bio-based polymers, offering an alternative to petroleum-derived plastics. These polymers, derived from pyridinedicarboxylic acid, show similar thermal behavior to traditional petroleum-based polymers and are synthesized in environmentally friendly conditions, contributing to the reduction of global plastic pollution (Pellis et al., 2019).
3. Catalysis in Chemical Synthesis
Diethyl 2,6-pyridinedicarboxylate has been used as an organocatalyst for the synthesis of various chemical compounds, such as 1,5-benzodiazepine derivatives. It facilitates regioselective carbon-carbon bond formation, demonstrating its effectiveness and efficiency in chemical synthesis processes. This application highlights its versatility in organic chemistry and potential for developing diverse chemical products (Lal et al., 2013).
4. Application in Bioassays and Luminescence Studies
Diethyl 2,6-pyridinedicarboxylate derivatives have been applied in bioassays based on enzyme-amplified lanthanide luminescence. This method combines enzymatic amplification with time-resolved luminescence measurements, demonstrating the compound's utility in sensitive and selective detection in biochemical research (Steinkamp & Karst, 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
diethyl pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-9(12-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOBUCHVPBPHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166100 | |
| Record name | Diethyl dipicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,6-pyridinedicarboxylate | |
CAS RN |
15658-60-3 | |
| Record name | Diethyl 2,6-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15658-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl dipicolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15658-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl dipicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Pyridinedicarboxylic acid, 2,6-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL DIPICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS92Z2IS34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















